molecular formula C12H16N4S B1471814 1-((3-(thiophen-3-yl)-1H-pyrazol-4-yl)methyl)piperazine CAS No. 1518295-83-4

1-((3-(thiophen-3-yl)-1H-pyrazol-4-yl)methyl)piperazine

Cat. No.: B1471814
CAS No.: 1518295-83-4
M. Wt: 248.35 g/mol
InChI Key: KYCIUHQVFOCAAQ-UHFFFAOYSA-N
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Description

1-((3-(thiophen-3-yl)-1H-pyrazol-4-yl)methyl)piperazine is a useful research compound. Its molecular formula is C12H16N4S and its molecular weight is 248.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-((3-(thiophen-3-yl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases and phosphatases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the MAPK/ERK pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For instance, it has been found to inhibit the activity of certain proteases, which play a role in protein degradation . This inhibition can lead to an accumulation of specific proteins within the cell, thereby affecting various cellular functions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological effects . Prolonged exposure can lead to degradation, resulting in reduced efficacy and potential changes in cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it has been observed to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities . Additionally, the compound can affect metabolic flux, altering the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The presence of the compound in these compartments can influence various cellular processes, including gene expression and energy production .

Properties

IUPAC Name

1-[(5-thiophen-3-yl-1H-pyrazol-4-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-6-17-9-10(1)12-11(7-14-15-12)8-16-4-2-13-3-5-16/h1,6-7,9,13H,2-5,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCIUHQVFOCAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(NN=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.